“1-Benzyl-4-(chloromethyl)benzene” is a compound that has a structure somewhat similar to the one you’re asking about . It’s a benzyl compound with a chloromethyl group .
There are several methods for synthesizing piperidone derivatives, which are structurally similar to the compound you’re interested in . One method involves the O-propargylation of commercially available 4-hydroxy benzaldehyde .
The molecular structure of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, has been determined . These compounds often have a central, strictly planar 1,2,3-triazolyl ring flanked by C- and N-bound benzyl and 4-nitrobenzene substituents, respectively .
The chemical reactions of similar compounds often involve crossed aldol reactions . These reactions are carried out by way of the corresponding boron bisenolate to stereoselectively furnish the desired products .
The physical and chemical properties of similar compounds, such as “1-Benzyl-4-(chloromethyl)benzene”, have been analyzed . This compound has a molecular weight of 216.70 g/mol and a complexity of 164 .
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the family of nitroimidazoles, which are characterized by their imidazole ring and nitro substituent. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties and its role as a building block in the synthesis of more complex heterocyclic compounds. The presence of both dichloromethyl and nitro groups enhances its reactivity and biological activity, making it a subject of interest in various scientific studies.
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole can be sourced from chemical suppliers and is categorized under organic compounds, specifically within the class of nitroimidazoles. Its molecular formula is , and it is often used in both academic research and industrial applications due to its versatility in organic synthesis and potential therapeutic uses .
The synthesis of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. Common methods include:
Optimized reaction conditions are crucial for achieving high yield and purity. Techniques such as catalytic methods using transition metals like copper or zinc facilitate the cyclization and functionalization steps.
The molecular structure of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole features an imidazole ring substituted at positions 4 and 5 with dichloromethyl and nitro groups, respectively. The benzyl group is attached at position 1.
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves interactions with biological targets such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. Additionally, the benzyl and dichloromethyl groups enhance membrane permeability, facilitating intracellular target reach .
The compound exhibits typical characteristics associated with organic solids, including:
Key chemical properties include:
Relevant data regarding solubility, melting point, or boiling point may vary based on purity and specific synthesis methods but are generally documented in chemical databases like PubChem .
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole has diverse applications in scientific research:
The nitroimidazole scaffold represents one of medicinal chemistry's most versatile and enduring heterocyclic systems, with a rich history spanning over seven decades of therapeutic development. The journey began in 1953 when Japanese researcher K. Maeda isolated the first naturally occurring nitroimidazole—azomycin (2-nitroimidazole)—from Nocardia mesenterica cultures. This discovery marked the starting point for systematic exploration of nitroimidazole chemistry and pharmacology [3]. Azomycin demonstrated significant antibacterial activity, particularly against Trichomonas species, inspiring Rhône-Poulenc researchers to pursue synthetic analogs. Their efforts fortuitously led to the development of 5-nitroimidazole isomers when synthetic routes to 2-nitroimidazole derivatives proved challenging. This pivotal shift culminated in the 1960 introduction of metronidazole (Flagyl®), which became the first systemically active agent against Trichomonas vaginalis and established the 5-nitroimidazole framework as a privileged structure in antimicrobial drug design [3].
The subsequent decades witnessed extensive structural diversification around the nitroimidazole core, yielding clinically significant agents including tinidazole (Fasigyn®), ornidazole (Tiberal®), and secnidazole (Secnol®). These first-generation derivatives exhibited expanded spectra against protozoal parasites (Giardia, Entamoeba) and anaerobic bacteria (Bacteroides fragilis, Clostridium difficile). A critical milestone emerged with fexinidazole (Sanofi/DNDi), which overcame genetic toxicity concerns in mammalian cells and received approval as the first oral treatment for human African trypanosomiasis [3]. The structural evolution progressed further with bicyclic nitroimidazoles, exemplified by CGI-17341—a 5-nitroimidazooxazole demonstrating activity against drug-resistant tuberculosis. Though discontinued due to mutagenicity, CGI-17341 provided the conceptual foundation for modern antitubercular nitroimidazoles [3].
Table 1: Key Milestones in Nitroimidazole Therapeutic Development
Year | Compound | Structural Class | Therapeutic Advance |
---|---|---|---|
1953 | Azomycin | 2-Nitroimidazole | First natural nitroimidazole antibiotic |
1960 | Metronidazole | 5-Nitroimidazole | First systemic antiprotozoal/anti-anaerobic agent |
1970s | Tinidazole/Ornidazole | 5-Nitroimidazole | Improved pharmacokinetics and spectrum |
1980s | CGI-17341 | Bicyclic nitroimidazooxazole | First antimycobacterial nitroimidazole (discontinued) |
2010s | Fexinidazole | 5-Nitroimidazole | First oral HAT treatment (non-mutagenic) |
2014/2019 | Delamanid/Pretomanid | Bicyclic nitroimidazole | First TB-approved bicyclic nitroimidazoles |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole (CAS: 434326-06-4; MW: 286.11 g/mol) represents a strategically functionalized monocyclic nitroimidazole derivative that has garnered significant interest in antimicrobial hit-to-lead optimization campaigns. Its molecular architecture features three distinct pharmacophoric elements: a benzyl group at N1 enhancing membrane penetration through lipophilicity modulation, a dichloromethyl moiety at C4 acting as a metabolic biostability element, and a nitro group at C5 serving as the essential bioreductive trigger [1]. This configuration positions it as a valuable synthetic intermediate and chemical probe for structure-activity relationship (SAR) studies within the nitroimidazole class.
Synthetic methodologies for this compound employ two principal strategies. The Vicarious Nucleophilic Substitution (VNS) approach adapts protocols established for positional isomers, starting from 1-benzyl-5-nitro-1H-imidazole. Treatment with chloroform under strong basic conditions (potassium tert-butoxide) facilitates dichloromethyl group installation at C4, though controlling regioselectivity versus C5 substitution remains challenging [1]. Alternatively, an orthogonal route begins with 4(5)-nitro-1H-imidazole, involving selective protection, dichloromethyl functionalization, and final N1-benzylation under basic conditions. This sequence offers superior regiocontrol but requires multiple protection/deprotection steps [1].
Table 2: Synthetic Approaches to 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Method | Key Reagents/Conditions | Yield | Regioselectivity Challenge |
---|---|---|---|
Vicarious Nucleophilic Substitution | Chloroform, KOtBu, 0°C → RT | ~80% | High (C4 vs C5 competition) |
Orthoester Route | HCCl₃/POCl₃, then benzyl bromide/K₂CO₃ | 65-70% | Moderate |
Selective Protection/Benzylation | 4-Nitroimidazole → Boc protection → dichloromethylation → benzylation | 55-60% | Low |
Structure-activity relationship (SAR) studies indicate that the dichloromethyl group significantly enhances lipophilicity (predicted logP ≈ 2.8) compared to simpler alkyl substituents, potentially improving bacterial membrane penetration. The benzyl moiety allows extensive modification through para-substitution (electron-donating/withdrawing groups) to fine-tune electronic properties and target interactions. When incorporated into hybrid molecules, this scaffold demonstrates enhanced potency against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 20-40 µM [1] [4]. Computational analyses predict favorable ADMET properties, though experimental validation remains ongoing. The compound's versatility is further evidenced by its application in developing molecular hybrids—notably, coupling with benzofuranone systems yielded analogs with activity against multidrug-resistant Klebsiella pneumoniae [4].
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole occupies a distinct chemical and pharmacological niche compared to clinically advanced bicyclic nitroimidazoles like delamanid (Deltyba®) and pretomanid. Structurally, the monocyclic scaffold lacks the conformational constraint imposed by the [2,1-b]oxazole (delamanid) or [2,1-b]oxazine (pretomanid) fused rings, resulting in greater synthetic accessibility but potentially reduced target selectivity. While the monocyclic derivative undergoes conventional nitroreductase activation, bicyclic agents require F420-dependent deazaflavin nitroreductase (Ddn) for bioactivation—an enzyme system specific to mycobacteria that confers selective anti-tubercular activity [3] [5].
Mechanistically, both compound classes exhibit dual modes of action contingent on aerobic/anaerobic conditions. Under aerobic conditions, pretomanid and delamanid primarily inhibit mycolic acid biosynthesis (ketomycolates for pretomanid; keto- and methoxymycolates for delamanid), compromising mycobacterial cell wall integrity [5]. Recent target identification studies reveal an additional mechanism: activated derivatives form covalent adducts with DprE2 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a component of the decaprenylphosphoribose epimerase complex essential for arabinogalactan biosynthesis in Mycobacterium tuberculosis [7]. In contrast, 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole likely generates cytotoxic radicals that damage microbial DNA/RNA, akin to metronidazole's mechanism, though detailed target studies remain limited [1] [8].
The resistance profiles also differ substantially. Bicyclic nitroimidazole resistance primarily arises from mutations in the F420 biosynthesis pathway (fbiA, fbiB, fbiC) or nitroreductase genes (ddn), preserving susceptibility to monocyclic analogs [5] [7]. Conversely, resistance to 1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole in staphylococci correlates with classical nitroreductase downregulation, without cross-resistance to pretomanid [4]. From a developmental perspective, the monocyclic system shows reduced mutagenicity risk compared to early bicyclic candidates like CGI-17341, though delamanid/pretomanid ultimately achieved non-mutagenic profiles through optimized side chains [3].
Table 3: Comparative Analysis of Monocyclic vs. Bicyclic Nitroimidazoles
Property | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | Delamanid/Pretomanid |
---|---|---|
Bioactivation System | Non-specific nitroreductases | F420-dependent deazaflavin nitroreductase (Ddn) |
Primary Molecular Target | Microbial DNA/RNA | DprE2 & mycolic acid biosynthesis |
Resistance Mechanisms | Nitroreductase downregulation | Mutations in fbiA/B/C or ddn |
Spectrum | Broad-spectrum (anaerobes, Gram-positives) | Selective against mycobacteria |
Mutagenicity Risk | Low (predicted) | CGI-17341: high; Delamanid: low |
Synthetic Complexity | Moderate (2-4 steps) | High (7-10 steps) |
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1